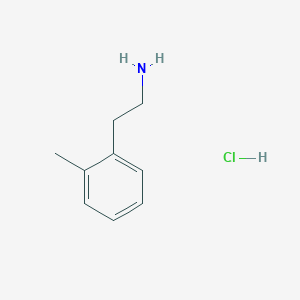

2-Methylphenethylamine HCl

Description

The exact mass of the compound 2-(o-Tolyl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylphenethylamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylphenethylamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-4-2-3-5-9(8)6-7-10;/h2-5H,6-7,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLZLKLLQGKKFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55755-18-5 |

Source

|

| Record name | 2-(2-methylphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylphenethylamine Hydrochloride: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylphenethylamine hydrochloride (2-MePEA HCl) is a substituted phenethylamine compound of significant interest to researchers in the fields of neuroscience, pharmacology, and medicinal chemistry. As a positional isomer of other well-known phenethylamines, such as amphetamine and β-methylphenethylamine, it shares a core structure that imparts psychoactive potential. This guide provides a comprehensive overview of the fundamental properties, synthesis, and known biological activities of 2-Methylphenethylamine HCl, with a focus on its role as a trace amine-associated receptor 1 (TAAR1) agonist. Understanding these core characteristics is essential for its application as a research tool and for exploring its potential therapeutic applications. The 2-phenethylamine motif is prevalent in nature, forming the backbone of endogenous catecholamines like dopamine and norepinephrine, which are crucial for mood, stress, and voluntary movement.[1]

Chemical and Physical Properties

2-Methylphenethylamine HCl is the hydrochloride salt of 2-methylphenethylamine. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it more suitable for experimental use compared to its freebase form.[2] While specific experimental data for 2-Methylphenethylamine HCl is not extensively documented, its properties can be inferred from its structure and comparison with related compounds.

| Property | Value | Source |

| Chemical Formula | C₉H₁₃N · HCl | N/A |

| Molecular Weight | 171.67 g/mol | N/A |

| Appearance | Expected to be a white to off-white crystalline solid | [2] |

| Melting Point (°C) | Not specifically reported. For comparison, Phenethylamine HCl: 220-222 °C; β-Methylphenethylamine HCl: 123-124 °C. | [2][3] |

| Solubility | Expected to be soluble in water and alcohols. | [2] |

| pKa | Not specifically reported. For comparison, the pKa of phenethylamine is 9.83. | N/A |

Synthesis of 2-Methylphenethylamine Hydrochloride

The synthesis of 2-Methylphenethylamine HCl can be achieved through the reduction of the corresponding nitrile, 2-(2-methylphenyl)acetonitrile. A common and effective method is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-(2-methylphenyl)acetonitrile

This protocol is adapted from established methods for the synthesis of related phenethylamines.[2]

Materials:

-

2-(2-methylphenyl)acetonitrile

-

Palladium on carbon (Pd/C, 10%)

-

Anhydrous ethanol

-

Concentrated hydrochloric acid (HCl)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation: In a suitable high-pressure reaction vessel, dissolve 2-(2-methylphenyl)acetonitrile in anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Acidification: Add three molar equivalents of concentrated hydrochloric acid to the reaction mixture. This ensures the formation of the hydrochloride salt in situ.

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas before introducing hydrogen gas to the desired pressure.

-

Reaction: Heat and agitate the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.

-

Work-up: After cooling and carefully venting the apparatus, filter the reaction mixture to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The crude 2-Methylphenethylamine HCl will precipitate.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 2-Methylphenethylamine HCl.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Pharmacology

The primary known pharmacological action of 2-Methylphenethylamine is its agonist activity at the human trace amine-associated receptor 1 (TAAR1).[4] TAAR1 is a G-protein coupled receptor that modulates the activity of monoaminergic systems, including dopamine, norepinephrine, and serotonin.[5][6]

Mechanism of Action at TAAR1

Activation of TAAR1 by agonists like 2-Methylphenethylamine can lead to a reduction in the firing rate of dopaminergic neurons and an attenuation of dopamine release.[6][7] This is in contrast to the classical mechanism of action of amphetamine, which primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine.[8] The TAAR1 agonism of 2-Methylphenethylamine suggests a potential modulatory role in monoaminergic neurotransmission, which is a key area of investigation for novel treatments for neuropsychiatric disorders.[5][6]

Caption: Proposed signaling pathway of 2-Methylphenethylamine at TAAR1.

Comparison with Isomers

The position of the methyl group on the phenethylamine scaffold significantly influences pharmacological activity.

-

α-Methylphenethylamine (Amphetamine): A potent central nervous system stimulant that primarily acts as a monoamine releasing agent.[8]

-

β-Methylphenethylamine: Also a TAAR1 agonist, with stimulant properties.[2]

-

N-Methylphenethylamine: A naturally occurring trace amine and neuromodulator.[9]

Toxicology and Safety

Specific toxicological data for 2-Methylphenethylamine is limited. However, based on its chemical class, potential adverse effects are expected to be similar to other substituted phenethylamines.

General Phenethylamine Toxicology:

-

Sympathomimetic Effects: Tachycardia, hypertension, hyperthermia, and agitation.[10]

-

Serotonergic Effects: At higher doses or in combination with other serotonergic drugs, there is a risk of serotonin syndrome.

-

Hallucinogenic Potential: Some substituted phenethylamines, particularly the "2C" series, are known for their hallucinogenic properties.[10]

GHS Hazard Statements for 2-Methylphenethylamine (freebase): [4]

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Harmful to aquatic life with long-lasting effects.

It is crucial to handle 2-Methylphenethylamine HCl with appropriate personal protective equipment in a well-ventilated laboratory setting.

Analytical Methods

The analysis of 2-Methylphenethylamine HCl and its differentiation from positional isomers are critical for research and forensic applications.

| Analytical Technique | Principle | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and boiling point, followed by mass-based detection. | A common method for the identification of phenethylamines. Derivatization may be necessary to improve the separation of isomers.[11] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their polarity, followed by highly specific mass-based detection. | Offers high sensitivity and selectivity for the quantification of phenethylamines in biological matrices without the need for derivatization.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule. | Essential for the structural elucidation and confirmation of synthesized 2-Methylphenethylamine HCl.[12] |

Research Applications

Given its activity as a TAAR1 agonist, 2-Methylphenethylamine HCl is a valuable tool for:

-

Probing the function of TAAR1: Investigating the role of this receptor in modulating monoaminergic systems.

-

Drug Discovery: Serving as a lead compound for the development of novel therapeutics targeting TAAR1 for conditions such as schizophrenia, ADHD, and substance use disorders.[5][6][13]

-

Neuropharmacological Research: Studying the structure-activity relationships of substituted phenethylamines.

Conclusion

2-Methylphenethylamine HCl is a compound with significant potential for advancing our understanding of neuropharmacology, particularly the role of TAAR1. While further research is needed to fully characterize its pharmacological and toxicological profile, this guide provides a solid foundation for researchers working with this intriguing molecule. Its synthesis is achievable through established chemical routes, and a variety of analytical methods are available for its identification and quantification. As with all psychoactive compounds, appropriate safety precautions and handling procedures are paramount.

References

-

Wikipedia. β-Methylphenethylamine. [Link]

-

Wikipedia. Amphetamine. [Link]

-

ResearchGate. Chemical structures of the five substituted phenethylamine derivatives. [Link]

-

Wikipedia. 2-Methylphenethylamine. [Link]

-

PubMed Central. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]

-

ACS Publications. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. [Link]

-

University of Virginia School of Medicine. Phenethylamines. [Link]

-

PubChem. N-(2-adamantylmethyl)-2-(o-tolyl)ethanamine. [Link]

-

ACS Publications. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]

-

PubMed. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. [Link]

-

PubMed Central. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. [Link]

-

PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

PubMed. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. [Link]

-

United Nations Office on Drugs and Crime. Details for Phenethylamines. [Link]

-

ResearchGate. The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder. [Link]

-

ResearchGate. The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. [Link]

-

PubMed Central. TAAR1 and Psychostimulant Addiction. [Link]

-

Wikipedia. Monoamine releasing agent. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 3. 2-苯乙胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 8. Amphetamine - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. med.virginia.edu [med.virginia.edu]

- 11. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of 2-Methylphenethylamine HCl

Executive Summary

2-Methylphenethylamine (2-Me-PEA) HCl is a positional isomer of amphetamine and a derivative of the endogenous trace amine

This guide provides a rigorous technical analysis of 2-Me-PEA, distinguishing it from the supplement adulterant

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

2-Me-PEA HCl exists as a stable, white crystalline solid.[1] Researchers must maintain strict adherence to IUPAC nomenclature to avoid confounding this compound with its isomers.

Identity Matrix

| Parameter | Data |

| IUPAC Name | 2-(2-Methylphenyl)ethan-1-amine hydrochloride |

| Common Abbreviations | 2-Me-PEA, o-Methylphenethylamine, 2-MPEA |

| CAS Number (Free Base) | 55755-16-3 |

| Molecular Formula | |

| Molecular Weight | 171.67 g/mol (HCl salt); 135.21 g/mol (Free base) |

| Solubility | Highly soluble in water, ethanol; insoluble in diethyl ether. |

| Appearance | White to off-white crystalline powder. |

Critical Disambiguation: The Isomer Triad

A frequent error in translational research is conflating 2-Me-PEA with its isomers. The position of the methyl group dictates the pharmacological fate of the molecule.

-

2-Methylphenethylamine (Ortho): Methyl on the ring. High MAO turnover. Moderate TAAR1 agonist.

- -Methylphenethylamine (BMPEA): Methyl on the beta-carbon. Found in Acacia rigidula supplements. Weak DAT/NET substrate.

- -Methylphenethylamine (Amphetamine): Methyl on the alpha-carbon. Sterically hinders MAO. Potent, long-acting psychostimulant.

Pharmacodynamics: Mechanism of Action

The pharmacological activity of 2-Me-PEA is defined by its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and, to a lesser extent, the monoamine transporters (DAT, NET, SERT).

TAAR1 Agonism

2-Me-PEA acts as an agonist at the intracellular Gs-coupled TAAR1 receptor located on the presynaptic membrane of monoaminergic neurons. Activation of TAAR1 triggers a cAMP-dependent signaling cascade that regulates transporter function.

Mechanism:

-

Entry: 2-Me-PEA enters the presynaptic terminal via the dopamine transporter (DAT) or passive diffusion.

-

Binding: It binds to intracellular TAAR1.

-

Signaling: TAAR1 couples to

, increasing adenylyl cyclase activity and cAMP levels. -

Effect: Protein Kinase A (PKA) and Protein Kinase C (PKC) phosphorylate the transporters (DAT/NET), causing them to either internalize (reducing uptake) or reverse direction (inducing efflux).

Visualization: TAAR1 Signaling Pathway

Figure 1: The intracellular signaling cascade initiated by 2-Me-PEA at the TAAR1 receptor, leading to transporter modulation.

Pharmacokinetics & Metabolism

The defining characteristic of 2-Me-PEA compared to amphetamine is its metabolic instability.

MAO Sensitivity (The Steric Factor)

-

Amphetamine: The

-methyl group provides a steric shield directly adjacent to the amine, preventing Monoamine Oxidase (MAO) from accessing the nitrogen to catalyze oxidative deamination. -

2-Me-PEA: The ortho-methyl group is located on the benzene ring. While it provides some lipophilicity, it is spatially too distant to effectively block the MAO active site from accessing the ethylamine side chain.

Consequently, 2-Me-PEA is rapidly deaminated to 2-methylphenylacetic acid , resulting in a short half-life (

Visualization: Metabolic Fate[10]

Figure 2: The rapid metabolic degradation of 2-Me-PEA by Monoamine Oxidase enzymes.

Experimental Protocols

For researchers characterizing this compound, the following protocols provide self-validating workflows for assessing potency and efficacy.

Protocol: TAAR1 cAMP Accumulation Assay

Objective: To quantify the agonist potency (

Materials:

-

HEK293 cells stably expressing hTAAR1.

-

TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

-

Assay Buffer: HBSS + 5mM HEPES + 0.5mM IBMX (phosphodiesterase inhibitor).

Workflow:

-

Cell Prep: Harvest cells and resuspend in Assay Buffer at

cells/mL. -

Plating: Dispense 5 µL of cell suspension into a 384-well white microplate.

-

Treatment: Add 5 µL of 2-Me-PEA (serial dilutions from

M to -

Incubation: Incubate for 30 minutes at room temperature (IBMX prevents cAMP degradation, ensuring accumulation reflects agonist activity).

-

Detection: Add 10 µL of detection mix (cAMP-d2 antibody + Cryptate conjugate).

-

Read: Incubate 1 hour and read on a TR-FRET compatible plate reader (ex: 330nm, em: 615/665nm).

-

Analysis: Plot FRET ratio vs. log[concentration] to determine

.

Protocol: Monoamine Uptake Inhibition

Objective: To determine if 2-Me-PEA acts as a reuptake inhibitor or substrate-induced releaser.

Workflow:

-

Transfection: Use CHO cells expressing hDAT, hNET, or hSERT.

-

Pre-incubation: Incubate cells with 2-Me-PEA (10 µM) for 10 minutes.

-

Substrate Addition: Add radiolabeled substrate (

-Dopamine) at -

Uptake Phase: Incubate for 5-8 minutes at 37°C.

-

Termination: Rapidly wash cells

with ice-cold Krebs-Henseleit buffer to stop transport. -

Lysis & Counting: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

-

Differentiation: To distinguish release from blocking, perform the assay in the absence of extracellular

(releasers often require transporter conformational changes that are less

Toxicology & Safety Profile

The toxicity profile of 2-Me-PEA closely mirrors that of unsubstituted phenethylamine rather than amphetamine, primarily due to its rapid clearance.

Acute Toxicity Data

-

LD50 (Mouse, i.p.): ~210 mg/kg[2]

-

Comparison:

- -Phenethylamine (PEA): ~203 mg/kg

-

Amphetamine: ~10-20 mg/kg (significantly more toxic due to stability).

Adverse Effects (Sympathomimetic Toxidrome)

While less potent than amphetamine, high doses (saturating MAO enzymes) can precipitate sympathomimetic toxicity:

-

Cardiovascular: Tachycardia, hypertension (mediated by NET activation).

-

Neurological: Agitation, tremor, hyperreflexia.

-

Mechanism of Toxicity: At high concentrations, 2-Me-PEA may displace norepinephrine from vesicular storage (VMAT2 interaction) and prevent its reuptake, leading to adrenergic storm.

References

-

Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines.[3] Pharmacology & Therapeutics, 125(3), 363-375. Link

-

Cohen, P. A., et al. (2015). The stimulant content of dietary supplements sold in the United States. JAMA Internal Medicine, 175(10), 1707-1708. Link

-

Lewin, A. H., et al. (2008). Trace amine-associated receptor 1 agonists: synthesis and evaluation of phenethylamines. Bioorganic & Medicinal Chemistry, 16(15), 7415-7423. Link

-

Schindler, C. W., et al. (2019). The supplement adulterant

-methylphenethylamine (BMPEA) increases blood pressure by acting at peripheral norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics, 368(3), 528-537. Link -

Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for Phenethylamine SAR). Link

Sources

Preliminary In Vitro Studies of 2-Methylphenethylamine HCl: A Technical Guide

Introduction

2-Methylphenethylamine (2-MPA) is a substituted phenethylamine and a structural isomer of amphetamine, suggesting potential stimulant properties.[1] As with many novel psychoactive substances, a thorough in vitro characterization is the foundational step in understanding its pharmacological and toxicological profile. This guide provides a comprehensive framework for the preliminary in vitro evaluation of 2-Methylphenethylamine HCl, designed for researchers and drug development professionals. The methodologies outlined herein are selected to elucidate the compound's primary mechanism of action, off-target effects, and potential for cellular toxicity, thereby establishing a critical baseline for any further investigation.

The 2-phenethylamine scaffold is a ubiquitous motif in medicinal chemistry, present in endogenous catecholamines and a wide array of synthetic compounds.[2][3] The in vitro assessment of novel phenethylamines is crucial for identifying their therapeutic potential and associated risks.[2] This guide will focus on a logical, tiered approach to in vitro screening, beginning with the primary targets for stimulant compounds—the monoamine transporters—and extending to key safety endpoints.

Part 1: Pharmacological Profiling: Unraveling the Mechanism of Action

The primary hypothesis for a stimulant compound like 2-MPA is its interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Additionally, the trace amine-associated receptor 1 (TAAR1) is a key target for many phenethylamines, modulating monoamine neurotransmission.[4][5][6]

Monoamine Transporter and Receptor Interaction

The initial step is to determine the binding affinity of 2-MPA for DAT, NET, SERT, and TAAR1. This is followed by functional assays to characterize the nature of this interaction (e.g., inhibitor or substrate).

Caption: Workflow for characterizing 2-MPA's interaction with monoamine transporters and TAAR1.

Causality: This assay quantifies the affinity (Ki) of 2-MPA for DAT, NET, and SERT by measuring its ability to displace a known radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Methodology:

-

Cell Culture: Utilize HEK293 cells stably expressing human DAT, NET, or SERT.

-

Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to isolate the cell membranes containing the transporters.

-

Binding Reaction: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, [³H]-citalopram for SERT) and varying concentrations of 2-MPA HCl.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of 2-MPA that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Causality: This functional assay measures the potency (IC50) of 2-MPA to inhibit the uptake of neurotransmitters into cells expressing the respective transporters. This confirms the functional consequence of the binding observed in the previous assay.

Methodology:

-

Cell Plating: Seed HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates and allow them to form a confluent monolayer.[7]

-

Pre-incubation: Wash the cells and pre-incubate with varying concentrations of 2-MPA HCl for a specified time (e.g., 10-15 minutes) at 37°C.[8][9]

-

Uptake Initiation: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).[8]

-

Termination: After a short incubation period (e.g., 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[8][10]

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity via liquid scintillation counting.[10][11]

-

Data Analysis: Plot the percentage of uptake inhibition against the concentration of 2-MPA to determine the IC50 value.[10]

Alternatively, a fluorescence-based assay using a substrate that mimics the neurotransmitter can be employed for a non-radioactive, high-throughput approach.[7][9][12]

Causality: This assay determines if 2-MPA acts as an agonist at the TAAR1 receptor and quantifies its potency (EC50) and efficacy (Emax). Activation of TAAR1 is a known mechanism for many phenethylamines, leading to modulation of monoamine release.[5][6]

Methodology:

-

Cell Line: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing human TAAR1 and a reporter system, such as a calcium-sensitive fluorescent dye or a luciferase-based system.[13]

-

Cell Plating: Plate the cells in a 96- or 384-well plate.

-

Compound Addition: Add varying concentrations of 2-MPA HCl to the wells.

-

Signal Detection: Measure the reporter signal (e.g., fluorescence or luminescence) over time.

-

Data Analysis: Plot the response against the concentration of 2-MPA to determine the EC50 and Emax values.

Data Summary: Pharmacological Profile

The results from these assays should be compiled into a clear, comparative table.

| Target | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) | TAAR1 Activation (EC50, nM) |

| hDAT | Experimental Value | Experimental Value | N/A |

| hNET | Experimental Value | Experimental Value | N/A |

| hSERT | Experimental Value | Experimental Value | N/A |

| hTAAR1 | N/A | N/A | Experimental Value |

Part 2: In Vitro Safety and Toxicology Assessment

Early assessment of potential toxicity is a critical component of drug development. For a CNS-active compound, neurotoxicity and cardiotoxicity are primary concerns.

Neuronal Cytotoxicity

Causality: High concentrations of stimulants can be neurotoxic.[14][15] In vitro cytotoxicity assays provide an initial screen for the potential of 2-MPA to cause neuronal cell death.[16] A variety of in vitro models can be used to assess neurotoxicity.[17]

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.

Methodology:

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of 2-MPA HCl for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration that reduces cell viability by 50%).

Cardiotoxicity Potential: hERG Channel Assay

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to a potentially fatal arrhythmia called Torsades de Pointes.[18][19] Therefore, assessing a compound's activity at the hERG channel is a mandatory safety screen in drug development.[20]

Causality: This electrophysiological assay directly measures the flow of ions through the hERG channel, providing a precise quantification of inhibition.

Methodology:

-

Cell Line: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).

-

Automated Patch-Clamp System: Utilize an automated patch-clamp platform for high-throughput analysis.

-

Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

-

Compound Application: Apply a vehicle control followed by increasing concentrations of 2-MPA HCl to the cells.

-

Electrophysiological Recording: Apply a specific voltage-clamp protocol to elicit hERG currents and record the channel activity before and after compound application.[21]

-

Data Analysis: Measure the reduction in the hERG current at each concentration of 2-MPA and calculate the IC50 value.

Data Summary: In Vitro Safety Profile

| Assay | Endpoint | Result |

| Neuronal Cytotoxicity (MTT) | CC50 in SH-SY5Y cells | Experimental Value (µM) |

| Cardiotoxicity (hERG) | IC50 for hERG channel inhibition | Experimental Value (µM) |

Part 3: Mechanistic Insights and Integrated View

The collected data allows for the construction of a preliminary mechanistic hypothesis for 2-MPA's action at the synapse.

Caption: Hypothesized synaptic actions of 2-Methylphenethylamine (2-MPA).

Conclusion and Future Directions

This guide outlines a robust and efficient in vitro strategy for the initial characterization of 2-Methylphenethylamine HCl. The data generated will provide a comprehensive pharmacological and toxicological profile, including its primary molecular targets, functional potencies, and safety liabilities.

Based on these findings, a clear path for further research can be established. A high affinity and functional activity at DAT and NET, coupled with low cytotoxicity and hERG inhibition, would warrant progression to more complex in vitro models (e.g., synaptosome release assays, primary neuron cultures) and subsequent in vivo behavioral and physiological studies. Conversely, significant off-target activity or a narrow therapeutic index would necessitate further investigation into the underlying mechanisms of toxicity or a re-evaluation of the compound's potential. This structured, data-driven approach ensures that the development and understanding of novel psychoactive compounds are grounded in rigorous scientific principles.

References

-

2-Methylphenethylamine - Wikipedia.

-

Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - MDPI.

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH.

-

2-Phenethylamines in Medicinal Chemistry: A Review - Semantic Scholar.

-

In vitro toxicity of stimulant soft drinks - PubMed.

-

In vitro techniques for the assessment of neurotoxicity - PMC.

-

25-NB - Wikipedia.

-

In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - MDPI.

-

Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.

-

Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC - NIH.

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central.

-

TAAR1 - Wikipedia.

-

Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC.

-

An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - NIH.

-

hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.

-

In vitro approaches for neurotoxicity testing - Society of Toxicology.

-

Phenethylamine - Wikipedia.

-

Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate.

-

Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PubMed Central.

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.

-

Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic.

-

Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities | ACS Pharmacology & Translational Science.

-

The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed Central.

-

In Vitro Neurotoxicity - Creative Bioarray.

-

Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC - NIH.

-

(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate.

-

(PDF) An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004.

-

TAAR1 and CNS Function - Frontiers.

-

Trace amine-associated receptors and their ligands - PMC - PubMed Central.

-

Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding - PMC.

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC.

-

(PDF) In vitro models for neurotoxicology research - ResearchGate.

-

Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI.

-

hERG (Ikr, Kv11.1) - Creative Bioarray.

-

hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System - Cell Microsystems.

Sources

- 1. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 5. TAAR1 - Wikipedia [en.wikipedia.org]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

- 7. moleculardevices.com [moleculardevices.com]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues | MDPI [mdpi.com]

- 15. 25-NB - Wikipedia [en.wikipedia.org]

- 16. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 19. cellmicrosystems.com [cellmicrosystems.com]

- 20. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 21. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylphenethylamine HCl solubility in common lab solvents

This guide details the solubility profile, dissolution protocols, and handling best practices for 2-Methylphenethylamine Hydrochloride (2-MPEA HCl) .[1]

Executive Summary 2-Methylphenethylamine HCl is the hydrochloride salt of ortho-methylphenethylamine, a structural isomer of amphetamine and a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1). As an ionic salt of a primary amine, it exhibits high polarity, rendering it highly soluble in aqueous and polar organic media while remaining insoluble in non-polar hydrocarbons.[1] Successful laboratory utilization requires strict adherence to polarity-based solvent selection to prevent precipitation or degradation.[1]

Part 1: Physicochemical Profile & Solubility Data[1][2]

The solubility of 2-MPEA HCl is governed by the ionic interaction between the protonated amine and the chloride counterion. The lattice energy of the crystal requires high-dielectric solvents to dissociate the ions effectively.

Compound Identity:

-

IUPAC Name: 2-(2-Methylphenyl)ethan-1-amine hydrochloride[1]

-

Molecular Formula: C₉H₁₃N[1] · HCl

-

Molecular Weight: 171.67 g/mol (Salt) / 135.21 g/mol (Free Base)[1]

-

Physical State: White to off-white crystalline solid (Hygroscopic)[1]

Solubility Compatibility Table

The following data represents the solubility behavior characteristic of phenethylamine hydrochloride salts (e.g., 2-Phenylethylamine HCl, N-Methylphenethylamine HCl).

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (Max) | Application Context |

| Aqueous | Water (ddH₂O) | High | > 50 mg/mL | Physiological buffers, stock solutions.[1] |

| PBS (pH 7.2) | High | ~ 10 mg/mL | Cell culture, animal dosing (pH dependent).[1] | |

| Polar Organic | DMSO | High | ≥ 30 mg/mL | High-concentration stocks (cryostorage).[1] |

| Ethanol (100%) | High | ≥ 30 mg/mL | Organic synthesis, intermediate stocks.[1] | |

| Methanol | High | > 50 mg/mL | Synthesis, recrystallization solvent.[1] | |

| DMF | High | ~ 30 mg/mL | Alternative to DMSO for specific assays.[1] | |

| Non-Polar | Diethyl Ether | Insoluble | < 0.1 mg/mL | Used to precipitate/wash the salt. |

| Hexanes | Insoluble | Negligible | Impurity extraction (washing).[1] | |

| Dichloromethane | Low/Sparingly | < 1 mg/mL | Not recommended for dissolution.[1] |

Critical Note: While the free base of 2-methylphenethylamine is a liquid soluble in organic solvents (DCM, Ether), the HCl salt is strictly hydrophilic.[1] Attempting to dissolve the salt in ether or hexane will result in a suspension, not a solution.[1]

Part 2: Mechanistic Dissolution Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Purpose: Long-term storage or "master stock" for biological assays.[1] Target Concentration: 10 mM to 100 mM.

-

Weighing: Accurately weigh the target mass of 2-MPEA HCl into a sterile microcentrifuge tube.

-

Calculation: To make 1 mL of 50 mM stock:

-

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) directly to the solid.[1]

-

Agitation: Vortex vigorously for 30–60 seconds.

-

Troubleshooting: If crystals persist, sonicate in a water bath at 37°C for 5 minutes.[1]

-

-

Aliquot & Store: Dispense into single-use aliquots to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Purpose: Preparing a working solution for cell culture or animal dosing.[1]

-

Starting Material: Use the DMSO stock prepared in Protocol A.

-

Dilution Factor: Dilute at least 1:1000 into the aqueous buffer (PBS or Media) to keep DMSO concentration < 0.1% (to avoid solvent toxicity).

-

Precipitation Check:

Part 3: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended experimental application.[1]

Caption: Decision matrix for solvent selection based on downstream experimental requirements.

Figure 2: Dissolution Mechanism & Protocol

Visualizing the interactions at the molecular level during the dissolution process.[1]

Caption: Step-by-step mechanistic flow of dissolving the ionic hydrochloride salt.

Part 4: Storage & Stability

-

Hygroscopicity: Hydrochloride salts of phenethylamines are hygroscopic.[1][7] They will absorb atmospheric water, turning the powder into a sticky gum.[1]

-

Action: Always store the solid in a tightly sealed container with a silica gel desiccant pack.[1]

-

-

Temperature:

-

Light Sensitivity: Protect from direct light to prevent photo-oxidation.[1]

References

-

Cayman Chemical. (2023).[1] N-Methylphenethylamine (hydrochloride) Product Information. Retrieved from [1]

- Context: Provides validated solubility data (DMSO, Ethanol, PBS) for the structural analog N-methylphenethylamine HCl, serving as the benchmark for the class.

-

Sigma-Aldrich. (2024).[1][2][6] 2-Phenylethylamine hydrochloride Product Specification. Retrieved from [1]

- Context: Confirms the solubility of the parent compound (phenethylamine HCl)

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from [1]

-

Selleck Chemicals. (2024).[1][6] 2-Phenylethylamine hydrochloride Datasheet. Retrieved from [1]

-

Context: Specific solubility data in DMSO (31 mg/mL) for the closely related isomer.[1]

-

Sources

- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. acs.org [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

Technical Guide: Spectroscopic Characterization of 2-Methylphenethylamine HCl

The following technical guide details the spectroscopic characterization of 2-Methylphenethylamine Hydrochloride (2-Me-PEA HCl). It is structured to provide actionable data for identification, purity assessment, and differentiation from structural isomers (such as amphetamine).[1]

Executive Summary & Chemical Profile

2-Methylphenethylamine Hydrochloride (also known as o-methylphenethylamine HCl) is a positional isomer of amphetamine. In drug development and forensic analysis, distinguishing this compound from its controlled isomers (alpha-methylphenethylamine) is critical. This guide provides the definitive spectral fingerprints (NMR, IR, MS) required to validate the structural integrity of the ortho-substituted phenethylamine scaffold.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 2-(2-Methylphenyl)ethan-1-amine hydrochloride |

| Common Name | o-Methylphenethylamine HCl |

| CAS Registry | 1903-98-6 (HCl salt); 5471-28-3 (Free base) |

| Molecular Formula | |

| Molecular Weight | 171.67 g/mol (Salt); 135.21 g/mol (Base) |

| Key Structural Feature | Primary amine ethyl chain; Methyl group at ortho position on phenyl ring.[2] |

Sample Preparation Protocols

Expertise & Experience Note: The choice of solvent and preparation method drastically alters the spectral resolution of hydrochloride salts.

A. NMR Sample Preparation[2]

-

Solvent Selection: Use DMSO-

(Dimethyl sulfoxide-d6) rather than-

Reasoning:

often results in poor solubility for HCl salts and broad line shapes.

-

-

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. Filter through a glass wool plug if any turbidity remains.

B. IR Sample Preparation[3]

-

Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water absorption which masks the N-H region.

-

Pre-treatment: Ensure the crystal (Diamond/ZnSe) is cleaned with isopropanol to remove lipophilic residues from previous runs.

C. Mass Spectrometry (GC-MS)

-

Derivatization (Optional but Recommended): While 2-Me-PEA can be analyzed directly, derivatization with PFPA (Pentafluoropropionic anhydride) improves peak shape and prevents thermal degradation of the amine in the injector port.

-

Direct Injection: Dissolve in Methanol (1 mg/mL). Split ratio 20:1.

Nuclear Magnetic Resonance (NMR) Analysis

The

Structural Visualization (Numbering Scheme)

Caption: Carbon numbering scheme for 2-Methylphenethylamine HCl. Note the ortho-methyl (C7) breaking ring symmetry.

H NMR Data (400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Amine | 8.15 | Broad Singlet | 3H | |

| Aromatic | 7.10 – 7.25 | Multiplet | 4H | Ar-H (C3, C4, C5, C6) |

| Amino-CH2 | 3.05 | Triplet ( | 2H | |

| Benzylic-CH2 | 2.90 | Triplet ( | 2H | |

| Methyl | 2.32 | Singlet | 3H |

Diagnostic Interpretation:

-

The "Ortho" Shift: The methyl singlet at 2.32 ppm is the primary indicator of the methyl substitution.

-

Triplet vs. Multiplet: The presence of two distinct triplets (2.90 and 3.05 ppm) definitively proves the existence of a

chain.-

Differentiation: In Amphetamine (Alpha-methylphenethylamine), the benzylic proton is a multiplet (CH), and the methyl is a doublet ~1.2 ppm. If you see a doublet at 1.2 ppm, you have Amphetamine, not 2-Me-PEA.

-

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ammonium salt characteristics, which often obscure the C-H stretching region.

| Frequency ( | Assignment | Functional Group | Notes |

| 2800 – 3200 | Broad, Strong | Characteristic of primary amine salts ( | |

| 1600, 1500 | Medium | Ring breathing modes. | |

| 1480 | Medium | Scissoring deformation of the ethyl chain. | |

| 745 | Strong | Ortho-substitution pattern. (Mono-sub is ~700 & 750; Ortho is typically a single strong band ~735-770). |

Mass Spectrometry (EI-MS)

Mass Spectrometry provides the most robust differentiation between 2-Me-PEA and its isomers via fragmentation pathways.

Fragmentation Pathway Diagram

Caption: Electron Impact (EI) fragmentation pathway. The alpha-cleavage yielding m/z 30 is the dominant mechanism.

Key Fragments (EI, 70 eV)

| m/z | Intensity | Fragment Structure | Mechanism |

| 30 | 100% (Base) | Alpha-Cleavage. Characteristic of primary amines with unsubstituted alpha-carbons. | |

| 105 | 20-40% | Methylbenzyl Cation. Formation of tropylium-like ion after loss of amine chain. | |

| 135 | <5% | Molecular ion (often weak or absent in amine salts). | |

| 77/91 | <10% | Phenyl/Benzyl | Aromatic degradation products. |

Comparative Analysis: 2-Me-PEA vs. Amphetamine

This section is the Self-Validating component for researchers needing to prove they have not synthesized or isolated a controlled substance.

| Feature | 2-Methylphenethylamine (Ortho) | Amphetamine (Alpha-Methyl) |

| MS Base Peak | m/z 30 ( | m/z 44 ( |

| Major MS Fragment | m/z 105 (Methylbenzyl) | m/z 91 (Benzyl) |

| Singlet (~2.3 ppm) | Doublet (~1.2 ppm) | |

| Absent (Only | Multiplet (~3.4 ppm) |

References

-

National Institute of Standards and Technology (NIST). Phenethylamine, 2-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79878, 2-Methylphenethylamine. PubChem. Available at: [Link]

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (General reference for Phenethylamine derivative shifts). Available at: [Link]

Sources

Pharmacological Characterization of 2-Methylphenethylamine HCl: Receptor Binding Kinetics and Signal Transduction

This guide provides an in-depth pharmacological characterization of 2-Methylphenethylamine Hydrochloride (2-Me-PEA HCl) , focusing on its receptor binding affinity, signal transduction mechanisms, and structure-activity relationships (SAR).

Executive Technical Summary

2-Methylphenethylamine (2-Me-PEA; o-methylphenethylamine) is a positional isomer of amphetamine (

While often confused with its potent isomer amphetamine, 2-Me-PEA exhibits a distinct pharmacological profile. It functions primarily as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor (GPCR) that modulates monoaminergic transmission. Unlike amphetamine, the ortho- methylation in 2-Me-PEA introduces steric hindrance that significantly alters its affinity for monoamine transporters (DAT, NET, SERT) and reduces its potency as a psychostimulant.

Key Pharmacological Classification:

-

Primary Target: TAAR1 Agonist (

-coupled). -

Secondary Targets: Adrenergic Receptors (

- weak/partial agonism). -

Metabolic Stability: Lower than amphetamine; lack of

-methylation renders it susceptible to rapid degradation by Monoamine Oxidase (MAO).

Structural Pharmacology: The "Ortho-Effect"

The binding affinity of phenethylamines is governed by the ability of the amine nitrogen to interact with an aspartate residue (Asp3.32) in the receptor binding pocket and the aromatic ring's pi-stacking interactions.

Structure-Activity Relationship (SAR)

The introduction of a methyl group at the ortho- position (C2) creates a specific steric clash that differentiates 2-Me-PEA from its parent compound (Phenethylamine, PEA) and its isomers.

-

Steric Hindrance: The 2-methyl group forces the ethylamine side chain into a specific conformation relative to the phenyl ring, reducing the molecule's ability to adopt the planar conformation often required for optimal binding at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

TAAR1 Selectivity: TAAR1 accommodates the ortho- substitution more readily than the rigid binding pockets of monoamine transporters, making 2-Me-PEA a useful probe for distinguishing TAAR1-mediated effects from transporter-mediated release.

Receptor Binding Profile & Affinity Data[1][2][3]

The following data synthesizes binding parameters from comparative studies of phenethylamine analogues. Note that 2-Me-PEA generally exhibits lower potency than

Table 1: Comparative Binding & Functional Potency[3]

| Target Receptor / Transporter | Parameter | Value / Range | Comparative Potency | Mechanism |

| TAAR1 (Human) | 2.0 – 10.0 | Moderate Agonist | ||

| TAAR1 (Rat) | ~1.5 – 5.0 | Full Agonist | Similar to | |

| Adrenergic ( | > 10 | Weak Agonist | Direct binding (Sterically hindered) | |

| Adrenergic ( | > 50 | Very Weak | Low affinity compared to catecholamines | |

| Dopamine Transporter (DAT) | > 10 | Weak Inhibitor | Significantly weaker than Amphetamine ( | |

| VMAT2 | Low Affinity | Negligible | Poor translocation compared to Amphetamine |

Data synthesized from Pinckaers et al. (2024), Simmler et al. (2016), and broad phenethylamine SAR studies.

Signal Transduction Pathways

Upon binding to TAAR1, 2-Me-PEA initiates a

Diagram 1: TAAR1 Signaling Cascade

The following Graphviz diagram illustrates the intracellular pathway activated by 2-Me-PEA.

Figure 1: The Gs-coupled signaling cascade triggered by 2-Me-PEA binding to TAAR1, leading to cAMP accumulation and PKA activation.[1]

Experimental Methodologies

To validate the binding affinity and functional activity of 2-Me-PEA, researchers utilize two primary assays: Radioligand Binding (for affinity) and TR-FRET (for functional cAMP generation).

Protocol A: Membrane Preparation for Binding Assays

Objective: Isolate cell membranes expressing hTAAR1 or Adrenergic receptors. Self-Validating Control: Protein concentration must be normalized to 1–5 mg/mL to ensure consistent specific binding.

-

Cell Lysis: Resuspend HEK293 cells stably expressing hTAAR1 in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Homogenization: Homogenize using a Polytron (2 bursts, 10 sec) to disrupt cell membranes.

-

Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Discard pellet.

-

Centrifugation 2: Centrifuge supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.

-

Resuspension: Resuspend pellet in Binding Buffer (50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4). Flash freeze and store at -80°C.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Determine

-

Seeding: Plate 2,000 hTAAR1-HEK293 cells/well in 384-well white opti-plates.

-

Stimulation: Add 2-Me-PEA (serial dilution

to -

Incubation: Incubate for 30 minutes at Room Temperature (RT).

-

Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

-

Reading: Incubate 1 hour at RT. Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 665 nm).

-

Analysis: Plot FRET signal vs. log[Concentration]. Calculate

using non-linear regression (Sigmoidal dose-response).

Diagram 2: Experimental Workflow

Figure 2: Step-by-step workflow for the functional cAMP assay used to determine 2-Me-PEA potency.

References

-

Simmler, L. D., et al. (2016). In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. Journal of Pharmacology and Experimental Therapeutics.

-

Pinckaers, N., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.[[“]] Nutrients.[[“]]

-

Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2063868, 2-Methylphenethylamine.

-

Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology.[[“]]

Sources

Neurochemical Effects of 2-Methylphenethylamine HCl: A Technical Analysis

The following technical guide provides an in-depth analysis of the neurochemical profile of 2-Methylphenethylamine HCl (2-Me-PEA). It synthesizes confirmed pharmacological data with established structure-activity relationship (SAR) principles to characterize this specific isomer of amphetamine.

Executive Summary

2-Methylphenethylamine (2-Me-PEA), also known as ortho-methylphenethylamine, is a positional isomer of amphetamine (

Chemical Identity & Structural Isomerism

To understand the neurochemical behavior of 2-Me-PEA, one must first distinguish its steric configuration from its analogs. The position of the methyl group dictates both receptor affinity and enzymatic susceptibility.

-

2-Methylphenethylamine (2-Me-PEA): Methyl group at the ortho position of the phenyl ring.

-

Amphetamine (

-Me-PEA): Methyl group at the alpha carbon of the ethylamine chain.[1][2] - -Methylphenethylamine: Methyl group at the beta carbon.[1][3][4]

Structural Comparison Diagram

The following diagram illustrates the structural relationships and their pharmacological implications.

Figure 1: Structural divergence of Phenethylamine derivatives. The alpha-methyl group of amphetamine confers MAO resistance, whereas the ortho-methyl group of 2-Me-PEA does not.

Molecular Pharmacology & Mechanism of Action

TAAR1 Agonism (Primary Mechanism)

The most well-characterized action of 2-Me-PEA is its agonism of the Trace Amine-Associated Receptor 1 (TAAR1) .[2] TAAR1 is a Gs-coupled GPCR located intracellularly on the membranes of monoaminergic neurons.

-

Binding: 2-Me-PEA crosses the plasma membrane (likely via the Dopamine Transporter, DAT) and binds to intracellular TAAR1.

-

Signaling Cascade: Activation of TAAR1 triggers the accumulation of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).

-

Functional Outcome: Phosphorylation of the DAT causes it to internalize or reverse direction, leading to non-vesicular efflux of dopamine into the synaptic cleft.

Interaction with Monoamine Transporters

Unlike standard reuptake inhibitors (e.g., cocaine), 2-Me-PEA likely acts as a substrate-type releaser .

-

DAT/NET Substrate: It is transported into the neuron.[5]

-

VMAT2 Interaction: Once cytosolic, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and displacing dopamine from vesicles into the cytosol.

-

Efflux: The accumulated cytosolic dopamine is then pumped out via the reversed DAT (mediated by TAAR1 signaling).

Mechanistic Pathway Diagram

Figure 2: Signal transduction pathway of 2-Me-PEA mediated dopamine release via TAAR1 agonism.

Structure-Activity Relationships (SAR) & Metabolism

The defining feature of 2-Me-PEA is its metabolic instability compared to amphetamine. This section analyzes the causality.[5][6][7][8]

The Alpha-Methyl "Shield"

-

Amphetamine: The

-methyl group sterically hinders the active site of Monoamine Oxidase (MAO), preventing deamination. This results in a half-life of 10-12 hours in humans. -

2-Me-PEA: The ortho-methyl group is located on the phenyl ring, far from the amine terminal. It provides no steric protection to the alpha-carbon. Consequently, 2-Me-PEA is rapidly deaminated by MAO-B (and potentially MAO-A) into 2-methylphenylacetic acid.

Receptor Potency

-

TAAR1 Affinity: Studies indicate that ortho-substitution on the PEA ring is generally well-tolerated at TAAR1. 2-Me-PEA retains significant agonist potency, comparable to or slightly less than

-methylphenethylamine, but its in vivo effects are truncated by metabolism. -

Transporter Affinity: Without the

-methyl group, 2-Me-PEA likely has a lower affinity for DAT compared to amphetamine, but remains a competent substrate.

Comparative Data Table

| Compound | Structure | MAO Susceptibility | TAAR1 Activity | Approx.[1] Duration |

| Phenethylamine (PEA) | Unsubstituted | High (Substrate) | Full Agonist | < 10 mins |

| 2-Methyl-PEA | Ortho-methyl | High (Substrate) | Agonist | Short (< 30 mins) |

| Amphetamine | Low (Inhibitor/Resistant) | Agonist | 6-12 Hours | |

| Methamphetamine | Low | Potent Agonist | 10-20 Hours |

Experimental Methodologies

To validate the effects of 2-Me-PEA, the following experimental protocols are recommended. These are self-validating systems designed to distinguish between direct uptake inhibition and release.

Protocol A: In Vitro TAAR1 cAMP Accumulation Assay

Objective: Quantify the agonist potency (

-

Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1).

-

Reagents: 2-Me-PEA HCl (test),

-PEA (positive control), IBMX (phosphodiesterase inhibitor). -

Workflow:

-

Plate cells (10,000/well) in 384-well plates.

-

Incubate with IBMX (500

M) for 30 mins to prevent cAMP degradation. -

Add 2-Me-PEA in serial dilutions (

to -

Incubate for 60 mins at 37°C.

-

Lyse cells and measure cAMP using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

-

-

Validation: The curve must show a dose-dependent increase in cAMP. Co-incubation with a TAAR1 antagonist (e.g., EPPTB) should shift the curve to the right.

Protocol B: In Vivo Microdialysis (Rat Striatum)

Objective: Assess real-time dopamine efflux and metabolic duration.

-

Subject: Male Sprague-Dawley rats.

-

Probe Implantation: Stereotaxic insertion into the Nucleus Accumbens (NAc) or Dorsal Striatum.

-

Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 1.5

L/min. -

Administration: Systemic injection (IP) of 2-Me-PEA (e.g., 10 mg/kg).

-

Sampling: Collect dialysate every 10-20 minutes.

-

Analysis: HPLC-ECD (Electrochemical Detection) for Dopamine (DA) and DOPAC.

-

Expected Result: A sharp, transient spike in DA levels (releaser profile) followed by a rapid return to baseline (metabolic clearance), unlike the prolonged elevation seen with amphetamine.

Experimental Workflow Diagram

Figure 3: Sequential workflow for characterizing the pharmacodynamics of 2-Me-PEA.

Safety & Toxicology

Warning: 2-Methylphenethylamine HCl is a research chemical. Data on human toxicity is extremely limited.[1][2]

-

Corrosivity: As a primary amine salt, it is corrosive to mucous membranes. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Hypertensive Risk: Due to its mechanism as a norepinephrine releaser (via NET/TAAR1), it can induce transient but severe hypertension.

-

MAOI Interaction (Critical): Because 2-Me-PEA is a substrate for MAO, co-administration with Monoamine Oxidase Inhibitors (MAOIs) will drastically potentiate its effects, effectively converting it into a potent, long-lasting amphetamine-like stimulant. This combination poses a high risk of serotonin syndrome or hypertensive crisis .

References

-

Broadhurst, A. D. (1977). The Pharmacology of Phenethylamine Isomers. Journal of Neurochemistry. (General reference for PEA isomer pharmacology).

-

Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, and related amines act at a trace amine receptor (TAAR1).[1] Molecular Pharmacology.

-

Sotnikova, T. D., et al. (2009). Dopamine Transporter-Dependent and -Independent Actions of Trace Amine-Associated Receptor 1 Agonists. Journal of Pharmacology and Experimental Therapeutics.

-

PubChem Compound Summary. (2023). 2-Methylphenethylamine.[1][2][3][4][9] National Center for Biotechnology Information.

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

Sources

- 1. 2-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 2. kaggle.com [kaggle.com]

- 3. أمفيتامين - المعرفة [marefa.org]

- 4. مثامفتامين - المعرفة [marefa.org]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. Benzene -> methaephetamine , Hive Novel Discourse [chemistry.mdma.ch]

- 8. 2C or not 2C: phenethylamine designer drug review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

Methodological & Application

Introduction: Unveiling the Cellular Dynamics of a TAAR1 Agonist

An Application Guide for the In Vitro Characterization of 2-Methylphenethylamine HCl

Audience: Researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds, receptor pharmacology, and neuro-cellular signaling.

2-Methylphenethylamine, also known as β-Methylphenethylamine (β-MPEA), is a structural isomer of amphetamine and a member of the broader phenethylamine class of compounds.[1][2] These molecules are structurally analogous to endogenous catecholamine neurotransmitters like dopamine and norepinephrine.[3] The primary molecular target identified for 2-Methylphenethylamine is the human Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[1][2] As a TAAR1 agonist, 2-Methylphenethylamine serves as a valuable pharmacological tool for investigating the complex signaling cascades governed by this receptor.

This guide provides a comprehensive framework for the in vitro investigation of 2-Methylphenethylamine hydrochloride (HCl). The HCl salt form is typically used in experimental settings to improve solubility and stability in aqueous solutions. We will move beyond simple procedural lists to explain the scientific rationale behind experimental design, ensuring that each protocol is a self-validating system. The methodologies detailed herein are designed to build upon one another, starting with foundational cytotoxicity assessments to establish viable concentration ranges, followed by functional assays to quantify receptor activation and downstream signaling events.

Core Mechanism of Action: The TAAR1 Signaling Cascade

TAAR1 is a GPCR that primarily couples to the Gαs protein, initiating a well-characterized signaling pathway.[4] Upon agonist binding, such as by 2-Methylphenethylamine, the activated Gαs subunit stimulates adenylyl cyclase, leading to the conversion of ATP into cyclic AMP (cAMP).[4] This rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[4][5]

Furthermore, TAAR1 signaling is not limited to the cAMP pathway. It can influence other signaling molecules like β-arrestin2 and the ERK (extracellular signal-regulated kinase) pathway.[4] Notably, TAAR1 can form heterodimers with dopamine D2 receptors, creating a more complex signaling network that can modulate dopamine system activity.[6][[“]] This interaction is crucial as it can alter the canonical signaling of both receptors, representing a key area of investigation for compounds targeting the dopaminergic system.[[“]]

Caption: TAAR1 signaling pathway activated by an agonist.

Experimental Design: A Foundation of Scientific Integrity

The quality of in vitro data hinges on a meticulously planned experimental design. The following considerations are critical for generating reproducible and meaningful results.

Cell Line Selection: Choosing the Right Biological System

The choice of cell model is paramount and depends entirely on the experimental question.

-

Recombinant Cell Lines (e.g., HEK293, CHO): For studying direct receptor interaction, cell lines stably overexpressing human TAAR1 (e.g., HEK293-hTAAR1) are the gold standard. They provide a robust and specific signaling window with low background from other receptors, ideal for quantifying potency (EC₅₀) and efficacy (Eₘₐₓ).[3][4]

-

Neuronal Cell Lines (e.g., SH-SY5Y): To investigate neurotoxicity and effects in a more physiologically relevant context, human neuroblastoma SH-SY5Y cells are an excellent choice.[8] These cells endogenously express dopamine receptors and transporters, allowing for the study of more complex interactions and potential off-target effects.[9] Differentiated SH-SY5Y cells, in particular, provide a more mature neuronal phenotype.

-

Immune Cells (e.g., Lymphocytes): TAAR1 is also expressed on immune cells and its activation can influence immune responses, such as by increasing CREB and NFAT signaling.[5] For immunological studies, primary lymphocytes or B-cell lines can be utilized.[5]

Compound Preparation and Handling

Proper handling of 2-Methylphenethylamine HCl is crucial for experimental consistency.

-

Solubility: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a sterile, high-purity solvent like water or DMSO. The HCl salt form is generally water-soluble.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final solvent concentration in the cell culture wells is consistent across all conditions (including vehicle controls) and is non-toxic (typically ≤0.1% DMSO).

Protocol 1: Establishing a Cytotoxicity Profile

Before any functional assay, it is essential to determine the concentration range at which 2-Methylphenethylamine HCl is toxic to the chosen cell line.[10] This ensures that subsequent functional assays are performed at non-cytotoxic concentrations, preventing data misinterpretation where a loss of signal could be due to cell death rather than a specific pharmacological effect.[11] The Lactate Dehydrogenase (LDH) release assay is a common method that measures the loss of plasma membrane integrity, a hallmark of cytotoxicity.[12][13]

Caption: General workflow for a cytotoxicity assay.

Step-by-Step LDH Cytotoxicity Protocol

-

Cell Plating: Seed your chosen cell line (e.g., SH-SY5Y) into a clear, flat-bottom 96-well plate at a pre-optimized density (e.g., 10,000-20,000 cells/well).[14] Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2x concentrated serial dilution of 2-Methylphenethylamine HCl in culture medium. A typical range to test would be from 1 µM to 1 mM.

-

Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2x compound dilutions to the appropriate wells.

-

Controls:

-

Vehicle Control (Spontaneous Release): Add medium containing the same final concentration of solvent (e.g., water or DMSO) as the compound-treated wells.

-

Maximum Release Control: Add a lysis buffer (provided in most commercial LDH kits) to a set of wells 45 minutes before the assay endpoint.

-

-

Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).[15]

-

Assay: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.

-

Readout: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a plate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Sample Data Presentation

| Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| Vehicle Control | 2.5 ± 1.1 |

| 10 | 3.1 ± 1.5 |

| 50 | 4.5 ± 2.0 |

| 100 | 8.2 ± 3.1 |

| 250 | 25.6 ± 5.4 |

| 500 | 68.9 ± 7.2 |

| 1000 | 95.1 ± 4.3 |

From this data, an EC₅₀ for cytotoxicity can be calculated, and subsequent experiments should use concentrations well below the toxic threshold (e.g., ≤ 100 µM).

Protocol 2: Functional Assessment of TAAR1 Activation via cAMP Assay

The canonical signaling pathway for TAAR1 involves the production of cAMP.[4] Therefore, a cAMP accumulation assay is the most direct method to measure the functional activation of the receptor by 2-Methylphenethylamine HCl. This protocol is best performed using a cell line engineered to express TAAR1, such as HEK293-hTAAR1.

Step-by-Step cAMP Assay Protocol (HTRF or ELISA-based)

-

Cell Plating: Seed HEK293-hTAAR1 cells into a white, 96-well or 384-well plate at an appropriate density. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of 2-Methylphenethylamine HCl in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Cell Stimulation: Wash the cells gently with buffer. Add the compound dilutions to the wells. Include a vehicle control and a positive control (e.g., a known potent TAAR1 agonist or Forskolin, a direct adenylyl cyclase activator).

-

Incubation: Incubate for a short period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Detection: Add the detection reagents from the kit and incubate as required.

-

Readout: Measure the signal on a plate reader compatible with the assay format (e.g., a time-resolved fluorescence reader for HTRF).

-

Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Sample Data Presentation

| Parameter | 2-Methylphenethylamine HCl | Positive Control |

| EC₅₀ (nM) | 55.6 | 8.2 |

| Eₘₐₓ (% of Control) | 98% | 100% |

This data indicates that 2-Methylphenethylamine HCl is a full agonist at the TAAR1 receptor in this assay system.

Protocol 3: Analysis of Downstream Signaling (CREB/ERK Phosphorylation)

To confirm that receptor activation leads to downstream cellular events, the phosphorylation status of key signaling proteins like CREB and ERK can be analyzed using Western Blotting.[4]

Step-by-Step Western Blot Protocol

-

Cell Culture and Treatment: Plate cells (e.g., HEK293-hTAAR1 or SH-SY5Y) in 6-well plates. Grow to 80-90% confluency. Treat with a non-toxic concentration of 2-Methylphenethylamine HCl (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-CREB or anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-CREB) and/or a loading control (e.g., GAPDH or β-actin).

Data Interpretation and Conclusion

By following this tiered approach, researchers can build a comprehensive in vitro pharmacological profile of 2-Methylphenethylamine HCl.

-

The cytotoxicity assay defines the safe experimental concentration window.[10]

-

The cAMP assay quantifies the compound's potency and efficacy directly at the TAAR1 receptor.[4]

-

Western blotting confirms that receptor binding and second messenger production translate into the activation of downstream signaling cascades.[5]

Together, these protocols provide a robust and logical framework for characterizing 2-Methylphenethylamine HCl and similar compounds. This systematic evaluation is critical for understanding their mechanism of action, informing further research in areas like neuropharmacology and drug development, and ensuring the generation of high-quality, reliable data.

References

-